3-(3-Methoxyoxetan-3-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxyoxetan-3-yl)benzoic acid: is an organic compound that features a benzoic acid moiety substituted with a methoxyoxetane group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyoxetan-3-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxyphenylboronic acid with ethyl acetoacetate, followed by cyclization to form the oxetane ring. The reaction conditions typically involve the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methoxyoxetan-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(3-Hydroxyoxetan-3-yl)benzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 3-(3-Methoxyoxetan-3-yl)benzyl alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products:
- Oxidation: 3-(3-Hydroxyoxetan-3-yl)benzoic acid
- Reduction: 3-(3-Methoxyoxetan-3-yl)benzyl alcohol
- Substitution: Various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Chemistry: 3-(3-Methoxyoxetan-3-yl)benzoic acid is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of diverse chemical entities through various reactions.
Biology: In biological research, this compound can be used to study the effects of oxetane-containing molecules on biological systems. It may serve as a model compound for investigating the interactions of oxetane rings with biological targets.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The oxetane ring is known for its stability and resistance to metabolic degradation, making it a valuable scaffold in drug design.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 3-(3-Methoxyoxetan-3-yl)benzoic acid involves its interaction with specific molecular targets. The oxetane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity. The overall effect of the compound depends on the specific biological or chemical context in which it is used .
Comparison with Similar Compounds
- 3-Methoxybenzoic acid
- 3-Hydroxybenzoic acid
- 3-Methoxyphenylboronic acid
Comparison: 3-(3-Methoxyoxetan-3-yl)benzoic acid is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. Compared to 3-Methoxybenzoic acid, the oxetane ring provides additional stability and resistance to metabolic degradation. This makes it a valuable compound in applications where stability is crucial .
Properties
IUPAC Name |
3-(3-methoxyoxetan-3-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-11(6-15-7-11)9-4-2-3-8(5-9)10(12)13/h2-5H,6-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSUCQKROYLDGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(COC1)C2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.